1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201234. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

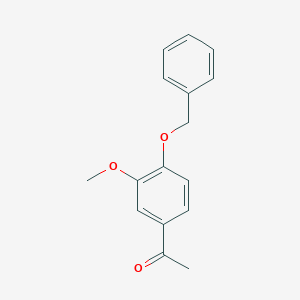

Structure

2D Structure

Properties

IUPAC Name |

1-(3-methoxy-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12(17)14-8-9-15(16(10-14)18-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUAWSQBQLYDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171428 | |

| Record name | Acetophenone, 4'-(benzyloxy)-3'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835-11-6 | |

| Record name | 1-(4-Benzyloxy-3-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 4'-(benzyloxy)-3'-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1835-11-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 4'-(benzyloxy)-3'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BENZYLOXY-3-METHOXY-PHENYL)-ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-Benzyloxy-3'-methoxyacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNL24ZK4PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone (CAS: 1835-11-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone, registered under CAS number 1835-11-6, is a highly versatile aromatic ketone that serves as a pivotal intermediate in a multitude of synthetic applications. Also known by synonyms such as 4-Benzyloxy-3-methoxyacetophenone and Acetovanillone Benzyl Ether, this compound's strategic importance lies in its role as a protected form of acetovanillone, a common building block derived from natural sources.[1] The presence of the benzyl ether provides a robust protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites of the molecule. This guide offers an in-depth exploration of its properties, synthesis, reactivity, and applications, providing a critical resource for professionals in organic synthesis and pharmaceutical development.

Part 1: Physicochemical Properties and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section details the core attributes and spectral signature of this compound.

Core Physicochemical Properties

The compound is typically supplied as a white to pale yellow crystalline solid.[2][3] Key physical and chemical data are summarized in the table below for quick reference. It is important to note the variability in reported melting points, which may be attributable to different crystallization solvents or levels of purity; the value of 85-87°C is frequently cited.[3]

| Property | Value | Reference(s) |

| CAS Number | 1835-11-6 | [4] |

| Molecular Formula | C₁₆H₁₆O₃ | [4][5] |

| Molecular Weight | 256.30 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder / Pale Yellow Solid | [1][2][3] |

| Melting Point | 85-87°C / 60-65°C | [1][3] |

| Boiling Point | 396.5°C at 760 mmHg (Predicted) | [3] |

| Density | 1.115 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, DMF) | [1][6] |

Structural Elucidation

The molecular architecture of this compound features a central acetophenone core functionalized with a methoxy group and a benzyloxy group. This structure is key to its utility as a protected intermediate.

References

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. scbt.com [scbt.com]

- 5. 1-(4-Benzyloxy-3-methoxy-phenyl)-ethanone | C16H16O3 | CID 99215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-BENZYLOXY-3-METHOXYACETOPHENONE | 1835-11-6 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-3-methoxyacetophenone

This guide provides a comprehensive overview of the synthesis of 4-benzyloxy-3-methoxyacetophenone, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthetic process, including the underlying chemical principles, experimental protocols, and analytical characterization.

Introduction: The Significance of 4-Benzyloxy-3-methoxyacetophenone

4-Benzyloxy-3-methoxyacetophenone, also known as benzylated acetovanillone, serves as a crucial building block in the synthesis of various biologically active molecules. Its structure, featuring a protected catechol-like moiety, makes it an ideal precursor for compounds with applications in areas such as cardiovascular and neurological drug discovery. The strategic placement of the benzyl protecting group allows for selective modifications at other positions of the molecule before its eventual removal to unmask the free hydroxyl group.

The Core Synthesis Route: Williamson Ether Synthesis

The most prevalent and efficient method for the preparation of 4-benzyloxy-3-methoxyacetophenone is the Williamson ether synthesis. This classic yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2][3] The overall transformation is depicted below:

Caption: General scheme of the Williamson ether synthesis for 4-benzyloxy-3-methoxyacetophenone.

Mechanistic Insights: An SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] The key steps are:

-

Deprotonation: The weakly acidic phenolic hydroxyl group of 4-hydroxy-3-methoxyacetophenone is deprotonated by a base to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide. This occurs in a concerted fashion, where the carbon-oxygen bond forms at the same time as the carbon-bromine bond breaks.[2]

-

Product Formation: The final product, 4-benzyloxy-3-methoxyacetophenone, is formed along with a salt byproduct.

Caption: The SN2 mechanism of the Williamson ether synthesis.

Rationale for Experimental Choices

The Base: Potassium Carbonate (K₂CO₃)

While stronger bases like sodium hydride (NaH) can be used, potassium carbonate is often the base of choice for the benzylation of phenols for several reasons:[5]

-

Sufficient Basicity: The pKa of the phenolic proton in acetovanillone is low enough to be effectively deprotonated by potassium carbonate.[6]

-

Safety and Handling: Potassium carbonate is a non-flammable, easy-to-handle solid, making it a safer and more convenient option for large-scale synthesis compared to highly reactive bases like NaH.[1]

-

Reduced Side Reactions: The moderate basicity of potassium carbonate minimizes the risk of side reactions, such as elimination reactions with the alkyl halide or undesired reactions with other functional groups.[5]

The Solvent: N,N-Dimethylformamide (DMF)

The choice of solvent is critical for the success of an SN2 reaction. Polar aprotic solvents like DMF are ideal for the Williamson ether synthesis because:[2][7]

-

Solubility: DMF effectively dissolves both the ionic phenoxide intermediate and the organic benzyl bromide.

-

Enhanced Nucleophilicity: DMF solvates the cation (K⁺) but not the phenoxide anion, leaving the nucleophile "naked" and highly reactive.[8]

-

Reaction Rate: By promoting the solubility of reactants and enhancing the nucleophilicity of the phenoxide, DMF significantly increases the reaction rate.[8]

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Equipment

| Reagent/Equipment | Purpose |

| 4-Hydroxy-3-methoxyacetophenone | Starting material |

| Benzyl bromide | Benzylating agent |

| Potassium carbonate (anhydrous) | Base |

| N,N-Dimethylformamide (DMF) | Solvent |

| Ethyl acetate | Extraction solvent |

| Water (deionized) | for work-up |

| Brine (saturated NaCl solution) | for work-up |

| Anhydrous sodium sulfate | Drying agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | for mixing |

| Heating mantle with temperature control | for heating |

| Condenser | to prevent solvent loss |

| Separatory funnel | for extraction |

| Rotary evaporator | for solvent removal |

| Buchner funnel and filter flask | for crystal filtration |

| Thin-layer chromatography (TLC) setup | for reaction monitoring |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-methoxyacetophenone (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Add a sufficient volume of dry DMF to dissolve the starting material (approximately 5-10 mL per gram of acetovanillone).

-

-

Addition of Benzyl Bromide:

-

Stir the mixture at room temperature for 15-20 minutes to ensure a homogeneous suspension.

-

Slowly add benzyl bromide (1.1 - 1.2 eq) to the reaction mixture dropwise using a syringe or dropping funnel. A slight exotherm may be observed.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to 60-70 °C and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 3:1 v/v). The product will have a higher Rf value than the starting material. The reaction is typically complete within 4-6 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

-

Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of water to remove DMF and inorganic salts.

-

-

Purification by Recrystallization:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent for recrystallization, such as ethanol or a mixture of ethanol and water.[9]

-

Heat the mixture with gentle swirling until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, during which time crystals of the pure product will form.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure 4-benzyloxy-3-methoxyacetophenone as a white to off-white solid.

-

Characterization of the Product

The identity and purity of the synthesized 4-benzyloxy-3-methoxyacetophenone should be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₃[10][11] |

| Molecular Weight | 256.30 g/mol [10][11] |

| Melting Point | 85-88 °C |

| Appearance | White to off-white crystalline solid |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.55-7.30 (m, 7H, Ar-H)

-

δ 6.95 (d, J = 8.4 Hz, 1H, Ar-H)

-

δ 5.20 (s, 2H, -OCH₂Ph)

-

δ 3.90 (s, 3H, -OCH₃)

-

δ 2.55 (s, 3H, -COCH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 196.8, 152.5, 149.0, 136.5, 130.2, 128.6, 128.0, 127.2, 122.8, 112.5, 111.8, 70.8, 56.0, 26.3

-

-

IR (KBr, cm⁻¹):

-

~2920 (C-H stretch)

-

~1670 (C=O stretch, ketone)

-

~1590, 1510 (C=C stretch, aromatic)

-

~1260 (C-O stretch, ether)

-

-

Mass Spectrometry (EI):

-

m/z 256 (M⁺), 91 (C₇H₇⁺, tropylium ion - characteristic of benzyl group)[10]

-

Potential Side Reactions and Troubleshooting

While the Williamson ether synthesis is generally reliable, side reactions can occur, leading to reduced yields or impure products.

-

C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom. Under certain conditions, C-alkylation of the aromatic ring can compete with the desired O-alkylation. Using polar aprotic solvents like DMF favors O-alkylation.[12]

-

Elimination: If a secondary or tertiary alkyl halide is used instead of a primary one like benzyl bromide, an E2 elimination reaction can become a significant side reaction, leading to the formation of an alkene.[2]

-

Incomplete Reaction: If the reaction does not go to completion, it could be due to insufficient base, wet solvent, or deactivated benzyl bromide. Ensure all reagents and solvents are of high quality and anhydrous.

Safety Considerations

-

Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[13][14][15][16]

-

DMF: N,N-Dimethylformamide is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.

Conclusion

The Williamson ether synthesis provides a straightforward and high-yielding route to 4-benzyloxy-3-methoxyacetophenone. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can reliably produce this valuable intermediate for a wide range of applications in drug discovery and chemical synthesis. The protocol described herein, with its emphasis on causality and self-validation, offers a robust framework for the successful synthesis and purification of this important compound.

References

- 1. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. benchchem.com [benchchem.com]

- 10. 4-Benzyloxy-3-methoxyacetophenone [webbook.nist.gov]

- 11. 4-Benzyloxy-3-methoxyacetophenone [webbook.nist.gov]

- 12. jk-sci.com [jk-sci.com]

- 13. fishersci.com [fishersci.com]

- 14. westliberty.edu [westliberty.edu]

- 15. synquestlabs.com [synquestlabs.com]

- 16. lobachemie.com [lobachemie.com]

Physical and chemical properties of acetovanillone benzyl ether

An In-depth Technical Guide to Acetovanillone Benzyl Ether

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of acetovanillone benzyl ether (CAS No. 1835-11-6), a key organic compound utilized in pharmaceutical research and development. The document delineates its fundamental physicochemical properties, detailed synthesis protocols, analytical characterization, and primary applications. Emphasis is placed on the practical insights and causal reasoning behind experimental methodologies, grounded in authoritative scientific data. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for applications ranging from analytical standard development to synthetic chemistry.

Introduction and Significance

Acetovanillone benzyl ether, systematically named 1-[3-Methoxy-4-(phenylmethoxy)phenyl]ethanone, is an aromatic ketone and a derivative of acetovanillone.[1][2] Its molecular structure incorporates the core of acetovanillone, a naturally occurring compound known for its anti-inflammatory properties, with a benzyl ether protecting group.[3] This structural modification is crucial in multi-step organic syntheses, where protecting the phenolic hydroxyl group of acetovanillone is necessary to prevent unwanted side reactions.

The primary role of acetovanillone benzyl ether is in the pharmaceutical industry, where it serves as a high-purity reference standard for analytical method development, validation, and quality control of active pharmaceutical ingredients (APIs).[4][5] Its well-characterized nature makes it an indispensable tool for ensuring the accuracy and reliability of analytical techniques such as HPLC, LC-MS, and GC.[4] Furthermore, it functions as a critical building block in the synthesis of novel, potentially bioactive molecules.[6]

Chemical Structure:

(Representation of 1-[3-Methoxy-4-(phenylmethoxy)phenyl]ethanone)

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its handling, application, and behavior in various systems. The properties of acetovanillone benzyl ether are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1835-11-6 | [1][4][5][7] |

| Molecular Formula | C₁₆H₁₆O₃ | [5][7] |

| Molecular Weight | 256.30 g/mol | [4][5][7] |

| Synonyms | 1-(4-Benzyloxy-3-methoxyphenyl)ethanone; 4'-(Benzyloxy)-3'-methoxy-acetophenone | [1][2][8] |

| Appearance | White to pale yellow solid (inferred from related compounds) | [6][9] |

| Melting Point | Not explicitly available; related derivatives melt in the 134-138 °C range. | [6] |

| Solubility | Low solubility in water is expected due to the aromatic and ether functionalities. | [9][10] |

Synthesis and Purification

The most common and efficient method for preparing acetovanillone benzyl ether is through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of acetovanillone to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic benzyl halide.

Causality in Experimental Design

-

Choice of Base (NaH): Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the phenolic hydroxyl group without competing in the subsequent nucleophilic substitution. Its use drives the reaction to completion.

-

Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected because it effectively solvates the sodium cation, leaving the phenoxide anion highly reactive. It also has a high boiling point, allowing for flexibility in reaction temperature if needed.

-

Reaction Monitoring (TLC): Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the disappearance of the starting material (acetovanillone) and the appearance of the product, confirming the reaction's progression towards completion.[6]

Experimental Protocol: Synthesis of Acetovanillone Benzyl Ether

-

Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetovanillone (1.0 equivalent).

-

Solvation: Dissolve the acetovanillone in anhydrous DMF.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise to the solution at 0 °C (ice bath) to control the exothermic reaction and hydrogen gas evolution.

-

Activation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium phenoxide.

-

Alkylation: Add benzyl chloride or benzyl bromide (1.0 equivalent), dissolved in a small amount of anhydrous DMF, dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of acetovanillone.[6]

-

Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of acetovanillone benzyl ether.

Analytical Characterization

Structural elucidation and purity assessment are achieved through a combination of spectroscopic techniques. The expected spectral data, based on analyses of closely related derivatives, provide a fingerprint for the compound's identity.[6]

| Technique | Characteristic Peaks / Signals | Interpretation |

| FT-IR | ~3035 cm⁻¹~2950 cm⁻¹~1670 cm⁻¹~1250 & 1050 cm⁻¹ | Aromatic C-H stretchAliphatic C-H stretchConjugated Ketone (C=O) stretch[6]Aryl-Alkyl Ether (C-O) stretch[11] |

| ¹H NMR | ~2.5 ppm (s, 3H)~3.8 ppm (s, 3H)~5.2 ppm (s, 2H)~7.1-7.6 ppm (m) | Acetyl group (-COCH₃)Methoxy group (-OCH₃)Benzylic protons (-OCH₂-Ph)[6]Aromatic protons |

| ¹³C NMR | ~27 ppm~56 ppm~70 ppm~110-153 ppm~197 ppm | Acetyl carbon (-COCH₃)Methoxy carbon (-OCH₃)Benzylic carbon (-OCH₂-Ph)Aromatic carbonsKetone carbonyl carbon (C=O)[6] |

| Mass Spec. | m/z ≈ 256.3 | Corresponds to the molecular ion [M]⁺, confirming the molecular weight. |

Applications in Research and Drug Development

Acetovanillone benzyl ether is not typically an active pharmaceutical ingredient itself but rather a critical ancillary material in the pharmaceutical pipeline.

-

Pharmaceutical Reference Standard: It is manufactured to high purity and rigorously tested, serving as a benchmark for identifying and quantifying impurities in drug substances.[4][5]

-

Method Development: Its consistent and reliable purity is essential for developing and validating analytical methods (e.g., HPLC, GC) used for routine quality control and stability testing of APIs.[4]

-

Synthetic Intermediate: As a protected form of acetovanillone, it is a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates where the phenolic hydroxyl needs to be unmasked in a later synthetic step.[6]

Logical Flow of Application

Caption: Key applications of acetovanillone benzyl ether.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical compound. The following guidelines are based on available Material Safety Data Sheets (MSDS).[5][8][10]

-

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (inspected prior to use), and a lab coat.[8]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][8]

-

First Aid:

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[8]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Some suppliers recommend refrigerated storage conditions.[8][10]

-

Disposal: Dispose of the material and its container through a licensed hazardous material disposal company, in accordance with all federal and local regulations.[8]

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. alentris.org [alentris.org]

- 3. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetovanillone Benzyl Ether - SRIRAMCHEM [sriramchem.com]

- 5. Acetovanillone Benzyl Ether | CAS No: 1835-11-6 [aquigenbio.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Acetovanillone Benzyl Ether | 1835-11-6 | SynZeal [synzeal.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. Page loading... [wap.guidechem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone molecular weight and formula

An In-Depth Technical Guide to 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone for Researchers and Drug Development Professionals

Introduction

This compound, also widely known by its synonym Acetovanillone Benzyl Ether, is an aromatic ketone of significant interest in the fields of organic synthesis and pharmaceutical sciences. Its molecular architecture, featuring a protected catechol system, makes it a valuable and versatile intermediate for the synthesis of more complex molecules. This compound serves as a critical building block in the development of novel chemical entities and is also utilized as a pharmaceutical reference standard for quality control and analytical method development.[1][2][3]

This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a validated synthesis protocol with mechanistic insights, analytical characterization methods, and its applications in research and drug development.

Molecular and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in chemical reactions and biological systems. This compound is a stable, crystalline solid under standard conditions.[4]

Key Identifiers and Properties

A summary of the essential molecular and physical data is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆O₃ | [5] |

| Molecular Weight | 256.30 g/mol | [5] |

| CAS Number | 1835-11-6 | [5] |

| IUPAC Name | This compound | N/A |

| Appearance | White to off-white crystalline powder / Pale Yellow Solid | [4][6] |

| Melting Point | 86-89 °C | [7] |

| Boiling Point | 396.5±27.0 °C at 760 mmHg | [7] |

| Solubility | Soluble in organic solvents like ethanol and acetone | [4] |

| Synonyms | Acetovanillone Benzyl Ether, 4'-Benzyloxy-3'-methoxyacetophenone, 1-[3-Methoxy-4-(phenylmethoxy)phenyl]ethanone | [7][8] |

Molecular Structure

The structure comprises an acetophenone core functionalized with a methoxy group and a benzyloxy group, the latter serving as a protecting group for the phenolic hydroxyl.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Pathway

The most common and efficient synthesis of this compound is achieved through the Williamson ether synthesis. This method involves the O-alkylation of the phenolic hydroxyl group of acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) with benzyl bromide.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

-

Deprotonation: A base, typically a carbonate like potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of acetovanillone to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide.

-

Displacement: The attack displaces the bromide ion, which serves as the leaving group, resulting in the formation of the desired ether linkage.

This selective protection of the 4-hydroxyl group is foundational for subsequent chemical modifications at other positions of the molecule.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for benzyl ether synthesis.[9]

Materials:

-

Acetovanillone (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetovanillone and anhydrous acetone. Stir until the solid is fully dissolved.

-

Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.

-

Add benzyl bromide dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

-

Perform a liquid-liquid extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from an ethyl acetate/hexane solvent system to yield this compound as a crystalline solid.[7]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of the target compound.

Analytical Characterization

Verification of the identity and purity of the synthesized compound is critical. Standard spectroscopic methods are employed for this purpose. While specific analytical data can vary slightly by instrument and conditions, representative data is well-documented.[10]

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the presence of all expected protons. Key signals include singlets for the acetyl methyl protons (~2.5 ppm) and methoxy protons (~3.8 ppm), a characteristic singlet for the benzylic methylene protons (~5.2 ppm), and a series of multiplets in the aromatic region (~6.9-7.6 ppm) corresponding to the two different phenyl rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the ketone (~196 ppm), the benzylic carbon (~70 ppm), the methoxy carbon (~56 ppm), and the acetyl methyl carbon (~26 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify key functional groups. A strong absorption band around 1670-1680 cm⁻¹ is indicative of the conjugated ketone (C=O) stretching vibration.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 256.3 or 257.3, respectively.

Applications in Research and Drug Development

The utility of this compound is primarily centered on its role as a synthetic intermediate and a reference standard.

-

Intermediate in Multi-Step Synthesis: The benzyl ether serves as a stable protecting group for the phenolic hydroxyl, allowing for selective reactions elsewhere on the molecule. This is crucial in the synthesis of pharmaceuticals and biologically active compounds where a free phenol might interfere with subsequent reaction steps. It is a precursor for compounds investigated for antileishmanial and antibacterial activities.[10] It has also been used as an intermediate in the preparation of epinephrine metabolites.[6]

-

Pharmaceutical Reference Standard: Due to its high purity and well-characterized nature, it is used as a reference standard in quality control (QC) laboratories.[1][3] Its applications include analytical method development and validation (e.g., for HPLC, LC-MS), stability testing, and impurity profiling for active pharmaceutical ingredients (APIs).[1][2]

Safety and Handling

While the compound has low toxicity, standard laboratory safety practices are required.[7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the compound.[2]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7] Prevent contact with skin and eyes.[2][7]

-

Storage: Store in a cool, dry place in a tightly sealed container.[3]

Conclusion

This compound is a compound of significant practical importance in synthetic chemistry and pharmaceutical development. Its well-defined properties, straightforward synthesis, and role as a protected precursor make it an invaluable tool for researchers. This guide has provided the core technical information necessary for its effective synthesis, characterization, and application in a scientific setting.

References

- 1. Acetovanillone Benzyl Ether - SRIRAMCHEM [sriramchem.com]

- 2. Acetovanillone Benzyl Ether | CAS No: 1835-11-6 [aquigenbio.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. innospk.com [innospk.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. biosynce.com [biosynce.com]

- 8. CAS#:1835-11-6 | this compound | Chemsrc [chemsrc.com]

- 9. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Literature review on 4-Benzyloxy-3-methoxyacetophenone

An In-Depth Technical Guide to 4-Benzyloxy-3-methoxyacetophenone: Synthesis, Characterization, and Applications

Introduction: Unveiling a Key Synthetic Intermediate

4-Benzyloxy-3-methoxyacetophenone, also known as O-benzylacetovanillone, is an aromatic ketone that serves as a pivotal intermediate in the landscape of organic and medicinal chemistry. With the chemical formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol , its structure is characterized by an acetophenone core functionalized with both a methoxy and a benzyloxy group.[1][2][3] The strategic placement of the benzyl group as a protective shield for the phenolic hydroxyl of its precursor, acetovanillone, makes it an invaluable building block. This protection allows for selective chemical modifications at other sites of the molecule, which is a cornerstone of complex molecule synthesis. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, and critical applications for researchers and drug development professionals.

| Chemical Identifiers | |

| IUPAC Name | 1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-one[4] |

| CAS Number | 1835-11-6[1] |

| Molecular Formula | C₁₆H₁₆O₃[1][3] |

| Molecular Weight | 256.30 g/mol [2] |

| InChIKey | HRUAWSQBQLYDKH-UHFFFAOYSA-N[1][4] |

| SMILES | CC(=O)c1ccc(c(c1)OC)OCc2ccccc2[5] |

Synthesis: The Williamson Ether Pathway and Mechanistic Rationale

The most prevalent and efficient synthesis of 4-Benzyloxy-3-methoxyacetophenone is achieved through the Williamson ether synthesis. This classic nucleophilic substitution reaction provides a high-yield route from readily available starting materials.

Causality Behind Experimental Choices:

-

Starting Material: The synthesis commences with 4'-Hydroxy-3'-methoxyacetophenone (acetovanillone).[6] This precursor provides the core structure, with its phenolic hydroxyl group being the reaction site.

-

Reagent and Protecting Group Strategy: Benzyl bromide is the reagent of choice for introducing the benzyl group.[7] The benzyl group is an excellent protecting group for phenols because it is robust under a wide range of reaction conditions (acidic, basic, oxidative, and reductive) but can be selectively removed later through catalytic hydrogenolysis, a non-harsh method that preserves most other functional groups.

-

Base and Solvent System: The reaction requires a base to deprotonate the weakly acidic phenolic hydroxyl group of acetovanillone, transforming it into a potent nucleophile (phenoxide). Potassium carbonate (K₂CO₃) is a commonly used base for this purpose as it is inexpensive, moderately strong, and easy to handle.[7] The choice of solvent is critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are ideal.[7][8] They effectively dissolve the reactants and, lacking acidic protons, do not interfere with the strong nucleophile, thereby facilitating the SN2 mechanism.

The overall transformation is a classic SN2 reaction. The generated phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide, leading to the displacement of the bromide leaving group and the formation of the desired ether linkage.

Experimental Protocol: Synthesis of 4-Benzyloxy-3-methoxyacetophenone

This protocol is adapted from established laboratory procedures.[7]

Materials:

-

4-Hydroxy-3-methoxyacetophenone (Acetovanillone)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-dimethylformamide (DMF), anhydrous

-

Ice

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-3-methoxyacetophenone (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) to the solution, followed by the dropwise addition of benzyl bromide (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to 40°C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Precipitation: Pour the reaction mixture slowly into a beaker containing ice water. A solid product will precipitate out.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid product thoroughly with distilled water to remove DMF and inorganic salts.

-

Drying: Dry the collected solid product to obtain 1-(4-benzyloxy-3-methoxyphenyl)ethanone. The reported yield for this procedure is typically very high, around 99%.[7]

Caption: Williamson Ether Synthesis Workflow for 4-Benzyloxy-3-methoxyacetophenone.

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are crucial for the identification and quality control of 4-Benzyloxy-3-methoxyacetophenone.

| Physical Properties | Value | Reference |

| Appearance | White to pale yellow solid/powder | [4][9] |

| Melting Point | 85-87 °C | [9][10] |

| Boiling Point | 396.5 °C at 760 mmHg | [9][10] |

| Density | 1.115 g/cm³ | [9][10] |

| Solubility | Slightly soluble in Acetonitrile, Dichloromethane, and DMSO | [9] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include a singlet for the acetyl group protons (-COCH₃) around δ 2.5 ppm, a singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm, a singlet for the benzylic methylene protons (-OCH₂Ph) around δ 5.1 ppm, and a series of multiplets in the aromatic region (δ 6.8-7.6 ppm) corresponding to the protons on the two distinct benzene rings.[11]

-

¹³C NMR: The carbon spectrum would show a characteristic peak for the carbonyl carbon (~197 ppm), peaks for the aromatic carbons (110-155 ppm), a peak for the benzylic carbon (~70 ppm), a peak for the methoxy carbon (~56 ppm), and a peak for the acetyl methyl carbon (~26 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands confirming the functional groups. A strong absorption peak around 1670-1680 cm⁻¹ corresponds to the C=O stretching of the aryl ketone. Multiple peaks in the 1600-1450 cm⁻¹ region are indicative of aromatic C=C stretching, and strong C-O stretching bands for the ether linkages appear around 1250-1050 cm⁻¹.[1][12]

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 256.[1][13] Key fragmentation patterns would include the loss of the acetyl group (CH₃CO•) resulting in a fragment at m/z 213, and a very prominent peak at m/z 91 corresponding to the stable benzyl cation [C₇H₇]⁺, formed by cleavage of the ether bond.

Applications in Research and Drug Development

The utility of 4-Benzyloxy-3-methoxyacetophenone is primarily as a versatile intermediate in multi-step organic synthesis.

-

Pharmaceutical Synthesis: It is a documented intermediate in the preparation of various pharmaceutical targets and metabolites.[9] For instance, it is used in synthetic routes leading to epinephrine metabolites, which are crucial for developing medications for a range of medical conditions.[9] Its precursor, acetovanillone, is known to have anti-inflammatory properties, and derivatives are often explored for novel therapeutic activities.[6]

-

Chemical Research: In a broader context, this compound is employed in chemical research to explore new synthetic pathways.[9] The protected phenol allows chemists to perform reactions on the acetyl group (e.g., reduction, oxidation, alpha-halogenation) or on the aromatic ring (e.g., nitration, halogenation) without interference from the more reactive hydroxyl group. The benzyl group can then be removed in a final step to yield the functionalized phenol.

-

Lignin and Polymer Research: Related structures are used as model compounds in the study of lignin, a complex polymer found in wood.[9] Understanding the chemistry of such model compounds helps in developing new methods for biomass conversion and polymer synthesis.

Conclusion

4-Benzyloxy-3-methoxyacetophenone stands as a testament to the power of strategic functional group protection in organic synthesis. Its straightforward, high-yield synthesis via the Williamson ether reaction, coupled with its well-characterized physical and spectroscopic properties, makes it a reliable and valuable tool for synthetic chemists. Its role as a key intermediate in the development of pharmaceuticals and novel chemical entities underscores its importance in both academic research and the drug development industry, providing a stable and versatile platform for molecular innovation.

References

- 1. 4-Benzyloxy-3-methoxyacetophenone [webbook.nist.gov]

- 2. chemeo.com [chemeo.com]

- 3. 4'-Benzyloxy-3'-methoxyacetophenone, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. L08430.06 [thermofisher.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-BENZYLOXY-3-METHOXYACETOPHENONE | 1835-11-6 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Cas 1835-11-6,4-BENZYLOXY-3-METHOXYACETOPHENONE | lookchem [lookchem.com]

- 10. alfa-labotrial.com [alfa-labotrial.com]

- 11. 4-BENZYLOXY-3-METHOXYACETOPHENONE(1835-11-6) 1H NMR [m.chemicalbook.com]

- 12. 4-BENZYLOXY-3-METHOXYACETOPHENONE(1835-11-6) IR2 [m.chemicalbook.com]

- 13. 4-Benzyloxy-3-methoxyacetophenone [webbook.nist.gov]

An In-depth Technical Guide to the Safe Handling and Application of 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone

Introduction

1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone, also known as 4-Benzyloxy-3-methoxyacetophenone or O-benzyl acetovanillone, is a crystalline solid widely utilized as a key intermediate in organic synthesis. Its molecular structure, featuring a protected phenolic hydroxyl group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it serves as a precursor in the development of various drug candidates.[1][2][3] Given its role in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount for the protection of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the hazards associated with this compound, detailed protocols for its safe handling, and a practical example of its synthesis, contextualizing the importance of the recommended safety measures.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. The primary hazards associated with this compound are related to its potential health effects upon exposure.

GHS Classification and Toxicological Profile

Globally Harmonized System (GHS) classification provides a standardized framework for communicating the hazards of chemical substances.[2] this compound is classified with the following hazards:

| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[4][5] | |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[1][4] | |

| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[1][4] | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation.[4] |

Expert Interpretation of Hazard Statements:

-

H302 (Harmful if swallowed): This indicates that accidental ingestion of the compound can lead to adverse health effects. Acute toxicity data in mice show a lethal dose (LD50) of 42 mg/kg via the intravenous route, suggesting significant toxicity if it enters the bloodstream.[6] While the oral toxicity is expected to be lower, this value underscores the need to prevent ingestion.

-

H315 (Causes skin irritation): Direct contact with the skin can cause redness, itching, and inflammation.[7] Repeated or prolonged contact should be avoided to prevent dermatitis.

-

H319 (Causes serious eye irritation): The compound is a significant eye irritant.[7] Contact with the eyes can cause pain, tearing, and redness, and potentially lead to more severe damage if not promptly addressed.

-

H335 (May cause respiratory irritation): As a fine powder, there is a risk of airborne dust generation during handling.[7][8] Inhalation of these particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Physical and Chemical Properties

Understanding the physical properties of a compound is crucial for its safe handling and storage.

| Property | Value |

| CAS Number | 1835-11-6[9] |

| Molecular Formula | C₁₆H₁₆O₃[9] |

| Molecular Weight | 256.30 g/mol [9] |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 86-89 °C[7] |

| Storage | Sealed in a dry, room temperature environment[10] |

Incompatibilities: The compound should be kept away from strong oxidizing agents, as they may cause vigorous reactions.[11]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols is essential to minimize the risks of exposure.

Engineering Controls

The primary line of defense against exposure to hazardous powders is the use of appropriate engineering controls.

-

Chemical Fume Hood: All weighing and transfer operations involving this compound should be conducted within a certified chemical fume hood. This prevents the inhalation of airborne particles and contains any potential spills.[12]

-

Ventilation: Ensure the laboratory is well-ventilated to further reduce the concentration of any airborne contaminants.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against eye contact.[7]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Inspect gloves for any signs of damage before use and wash hands thoroughly after removal.[13][14]

-

Protective Clothing: A lab coat must be worn to protect against skin contact.[13]

-

Respiratory Protection: If there is a risk of generating significant amounts of dust that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary.

The following diagram illustrates the logical workflow for ensuring safety during handling procedures.

Caption: Workflow for the safe handling of this compound.

Emergency and First-Aid Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

-

Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[7]

Application in Synthesis: O-Benzylation of Acetovanillone

To provide a practical context for the handling of this compound, this section details a common laboratory synthesis of this compound from its precursor, acetovanillone. This reaction, a Williamson ether synthesis, highlights the steps where careful handling is crucial.[3]

Reaction Principle

The synthesis involves the deprotonation of the phenolic hydroxyl group of acetovanillone with a base, followed by nucleophilic substitution with benzyl bromide to form the benzyl ether.

Caption: Simplified reaction pathway for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

Acetovanillone (1 equivalent)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)

-

Benzyl Bromide (BnBr) (1.1 equivalents) - Caution: Lachrymator and irritant

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Water

-

Brine

Procedure:

-

Preparation: In a chemical fume hood, add acetovanillone and anhydrous potassium carbonate to a round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

-

Reagent Addition: Slowly add benzyl bromide to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

-

Extraction: Wash the organic layer with water (3 times) and then with brine (1 time).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Conclusion

This compound is a valuable chemical intermediate whose safe use is contingent upon a thorough understanding of its associated hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize the risk of exposure and ensure a safe laboratory environment. The principles of risk assessment, proper use of engineering controls and PPE, and adherence to established emergency procedures are the cornerstones of responsible chemical handling.

References

- 1. GHS label - ChemicalBook [chemicalbook.com]

- 2. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 5. H-phrases (hazard statements) [stoffenmanager.com]

- 6. CAS#:1835-11-6 | this compound | Chemsrc [chemsrc.com]

- 7. biosynce.com [biosynce.com]

- 8. Powder Handling - AirClean Systems [aircleansystems.com]

- 9. scbt.com [scbt.com]

- 10. 25892-94-8|1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 11. resources.psi-bfm.com [resources.psi-bfm.com]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. gz-supplies.com [gz-supplies.com]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Benzyloxy-3-methoxyacetophenone in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and chemical process design. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Benzyloxy-3-methoxyacetophenone, a key intermediate in various synthetic pathways, including the preparation of epinephrine metabolites.[1] We will explore the physicochemical properties of this compound, delve into the theoretical principles governing its dissolution in organic solvents, present qualitative solubility data, and provide a detailed, field-proven protocol for experimental solubility determination. This document is intended to serve as a practical resource for scientists and researchers, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction: The Critical Role of Solubility

4-Benzyloxy-3-methoxyacetophenone (CAS No. 1835-11-6), also known as acetovanillone benzyl ether, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1][2] Its utility in the preparation of pharmaceutical metabolites underscores the importance of understanding its physical properties.[1] Solubility, in particular, is a critical parameter that dictates the efficiency of several key processes:

-

Chemical Synthesis: Proper solvent selection ensures that reactants are in the appropriate phase for reaction to occur, influencing reaction rates and yields.

-

Purification: Techniques such as recrystallization are fundamentally dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[3]

-

Formulation: For drug development professionals, the solubility of an intermediate can provide early insights into the potential challenges of formulating the final API.

-

Analytical Chemistry: The compound's pale yellow solid nature makes it useful as a reference material in the development of analytical methods, which requires precise knowledge of its solubility for preparing standard solutions.[1]

This guide aims to provide a foundational understanding of the solubility of 4-Benzyloxy-3-methoxyacetophenone, bridging theoretical principles with practical laboratory applications.

Physicochemical Profile of 4-Benzyloxy-3-methoxyacetophenone

A molecule's structure and inherent physical properties are the primary determinants of its solubility behavior.

Molecular Structure:

The structure of 4-Benzyloxy-3-methoxyacetophenone contains several key functional groups that influence its interactions with various solvents:

-

Aromatic Rings: The two phenyl rings contribute to van der Waals forces and can engage in π-π stacking interactions.

-

Ether Linkages (Methoxy and Benzyloxy): The oxygen atoms in the ether groups are potential hydrogen bond acceptors.

-

Ketone Group: The carbonyl group is polar and can act as a hydrogen bond acceptor.

These features result in a molecule of moderate polarity.

Caption: Molecular structure of 4-Benzyloxy-3-methoxyacetophenone.

Key Physicochemical Properties:

A summary of the essential properties of 4-Benzyloxy-3-methoxyacetophenone is presented below.

| Property | Value | Source |

| CAS Number | 1835-11-6 | [1][4][5] |

| Molecular Formula | C₁₆H₁₆O₃ | [1][4][5] |

| Molecular Weight | 256.3 g/mol | [1][4][5] |

| Appearance | White to cream or pale brown solid/powder | [1][6] |

| Melting Point | 82.5-88.5 °C | [1][2][6] |

| Boiling Point | 396.5 °C at 760 mmHg | [1][2] |

| Density | 1.115 g/cm³ | [1][2] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of thermodynamic factors and intermolecular forces. The guiding principle is often the empirical rule "like dissolves like," which states that substances with similar polarities and intermolecular forces tend to be miscible.[7][8]

Thermodynamics of Dissolution:

The process of dissolution can be conceptually broken down into three steps:

-

Solute-solute interactions must be overcome: This requires energy to break the crystal lattice forces of the solid (endothermic).[9]

-

Solvent-solvent interactions must be disrupted: Energy is needed to create a cavity in the solvent for the solute molecule (endothermic).[9]

-

Solute-solvent interactions are formed: Energy is released as the solute molecule is solvated by the solvent molecules (exothermic).[9]

The net enthalpy change of the solution (ΔH_sol) is the sum of the energy changes in these three steps.[9] Dissolution is favored when ΔH_sol is exothermic (negative) or only slightly endothermic (positive).[9][10] Even for endothermic processes, dissolution can be spontaneous if the increase in entropy (ΔS_sol), the measure of disorder, is large enough to make the overall Gibbs free energy change (ΔG_sol = ΔH_sol - TΔS_sol) negative.[10]

Intermolecular Forces and Structural Considerations:

For 4-Benzyloxy-3-methoxyacetophenone, its moderate polarity suggests it will be more soluble in polar organic solvents than in nonpolar ones.[7]

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, DMSO): These solvents can engage in dipole-dipole interactions with the ketone group. The presence of a ketone often indicates good solubility in acetone.[11]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the ether and ketone oxygens, although the lack of a hydrogen bond donor on the solute molecule limits the strength of this interaction compared to solutes with -OH or -NH groups.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Solubility is expected to be limited in these solvents, as they can only interact through weak London dispersion forces, which are insufficient to overcome the solute's crystal lattice energy and the solvent's own cohesive forces.

Qualitative Solubility Profile

| Solvent | Solvent Class | Expected/Reported Solubility | Rationale |

| Dichloromethane (DCM) | Chlorinated | Slightly Soluble | [1][2] Moderately polar, good for dissolving many organic compounds. |

| Acetonitrile | Polar Aprotic | Slightly Soluble | [1][2] Polar nature interacts well with the ketone and ether groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble (may require heating) | [1][2] Highly polar solvent, effective at dissolving a wide range of compounds. |

| Ethanol/Methanol | Polar Protic | Likely Soluble | Common solvents for acetophenone derivatives, capable of hydrogen bonding.[7] |

| Ethyl Acetate | Moderately Polar | Likely Soluble | Often a good choice for moderately polar compounds like acetophenones.[7] |

| Hexanes/Heptane | Nonpolar | Likely Poorly Soluble | "Like dissolves like" principle suggests poor interaction between the nonpolar solvent and the moderately polar solute.[7] |

Note: "Slightly Soluble" as reported by chemical suppliers often indicates that the compound is not freely soluble but can be dissolved to a useful extent for reactions or analysis, sometimes with heating.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[12] It is a robust and reliable technique that measures the concentration of a saturated solution at a specific temperature.

Objective: To determine the equilibrium solubility of 4-Benzyloxy-3-methoxyacetophenone in a selected organic solvent at a controlled temperature.

Materials:

-

4-Benzyloxy-3-methoxyacetophenone (powder form)[6]

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (incubator shaker)[13]

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-Benzyloxy-3-methoxyacetophenone to a vial containing a known volume of the chosen solvent.[12] The key is to ensure there is undissolved solid remaining at the end of the experiment, confirming that the solution is saturated.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[13][14] The agitation time should be sufficient for the concentration in the liquid phase to become constant.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period, allowing the excess solid to settle. Centrifugation can also be used for more effective separation.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter the solution through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[15][14]

-

Calculation: Determine the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Implications for a Research and Development Setting

The solubility data gathered through the methods described above directly informs several critical decisions in a laboratory setting:

-

Recrystallization Solvent System Design: An ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below.[3][7] The shake-flask method can be adapted to measure solubility at different temperatures to identify such solvents. For acetophenone derivatives, common solvents to consider include ethanol, methanol, isopropanol, and ethyl acetate.[7] Mixed solvent systems, like dichloromethane-hexanes, can also be highly effective.[7]

-

Reaction Solvent Choice: For synthesis, a solvent must be chosen that dissolves the reactants to a sufficient concentration while not interfering with the reaction chemistry.

-

Early-Stage Formulation: In drug development, poor solubility in organic solvents can be an early indicator of challenges with oral bioavailability. While this guide focuses on organic solvents, these initial studies often precede more complex aqueous solubility and formulation work.

Conclusion

4-Benzyloxy-3-methoxyacetophenone is a moderately polar compound whose solubility is dictated by the interplay of its ketone, ether, and aromatic functional groups. It exhibits slight solubility in common polar aprotic solvents like dichloromethane, acetonitrile, and DMSO, and is expected to be soluble in polar protic solvents such as ethanol. Its solubility in nonpolar solvents is predicted to be poor. A systematic approach to solubility determination, using the robust shake-flask method, is essential for generating reliable data. This information is not merely academic; it is a prerequisite for the rational design of efficient and scalable synthetic routes, purification protocols, and ultimately, for advancing chemical and pharmaceutical development projects.

References

- 1. lookchem.com [lookchem.com]

- 2. 4-BENZYLOXY-3-METHOXYACETOPHENONE | 1835-11-6 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Benzyloxy-3-methoxyacetophenone [webbook.nist.gov]

- 5. 4-Benzyloxy-3-methoxyacetophenone [webbook.nist.gov]

- 6. L08430.06 [thermofisher.cn]

- 7. benchchem.com [benchchem.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. Video: Energetics of Solution Formation [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. scielo.br [scielo.br]

- 14. bioassaysys.com [bioassaysys.com]

- 15. enamine.net [enamine.net]

A Comprehensive Guide to the Nomenclature, Synthesis, and Application of 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone

Abstract: This technical guide provides an in-depth analysis of the chemical compound 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone (CAS No. 1835-11-6). It is designed for researchers, scientists, and professionals in drug development and organic synthesis. This document delineates the compound's extensive list of synonyms, systematic nomenclature, and unique identifiers. Furthermore, it details its physicochemical properties, provides a validated protocol for its synthesis via Williamson ether synthesis, and explores its critical applications as a versatile intermediate in the pharmaceutical and chemical industries. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Primary Identification and Molecular Structure

This compound, registered under CAS Number 1835-11-6, is an aromatic ketone that serves as a significant building block in organic synthesis.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] Its molecular structure features a core acetophenone moiety substituted with methoxy and benzyloxy groups on the phenyl ring. This specific arrangement of functional groups is pivotal to its reactivity and utility as a chemical intermediate.

Caption: Molecular structure of this compound.

Nomenclature and Synonyms

The varied nomenclature for a single chemical entity can often pose a challenge in literature searches and procurement. A comprehensive understanding of its synonyms is essential for effective research.

Systematic (IUPAC) Nomenclature

The formal IUPAC name for this compound is 1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-one .[6][14] This name is derived by identifying the base molecule as ethanone, substituted with a (4-(benzyloxy)-3-methoxyphenyl) group at the first position. An alternative, yet equally valid, IUPAC name is 1-(3-methoxy-4-phenylmethoxyphenyl)ethanone .[3]

Common Synonyms and Trivial Names

In practice, several common and trivial names are used more frequently than the systematic IUPAC name. The most prevalent synonym is 4-Benzyloxy-3-methoxyacetophenone .[1][2][3] This name treats the molecule as a substituted acetophenone, which is a common and intuitive naming convention for this class of compounds.

Another widely used name is Acetovanillone benzyl ether .[4][5][8] This name provides insight into its synthesis, as it is prepared from acetovanillone (also known as 4-hydroxy-3-methoxyacetophenone) by converting the hydroxyl group into a benzyl ether.

| Synonym Category | Name |

| Common Name | 4-Benzyloxy-3-methoxyacetophenone[1][2][3] |

| Synthesis-Derived Name | Acetovanillone benzyl ether[4][5][8] |

| Alternative Phrasing | 4'-Benzyloxy-3'-methoxyacetophenone[1][9][10] |

| Systematic Variation | Ethanone, 1-(3-methoxy-4-(phenylmethoxy)phenyl)-[1][2][9] |

| Database Identifier | NSC 201234[3][8][10] |

Unique Identifiers

To eliminate ambiguity, standardized registry numbers are used globally.

-

CAS Registry Number: 1835-11-6 . This is the most reliable and universally accepted identifier for this specific chemical substance.

Physicochemical and Spectroscopic Data

The physical and chemical properties are critical for designing experiments, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆O₃ | [2][3][6][9][13] |

| Molecular Weight | 256.30 g/mol | [2][3][6][9][13] |

| Appearance | White to cream or pale yellow solid/powder | [2][14] |

| Melting Point | 85-89 °C | [1][2][14] |

| Boiling Point | 396.5 ± 27.0 °C at 760 mmHg | [1][2] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 185.2 °C | [2] |

| Solubility | Acetonitrile (Slightly), Dichloromethane (Slightly), DMSO (Slightly, Heated) | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Synthesis and Mechanistic Considerations

Williamson Ether Synthesis: A Validated Approach

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the phenoxide is generated from the hydroxyl group of 4-hydroxy-3-methoxyacetophenone (acetovanillone) using a mild base. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide to form the desired ether linkage. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base (e.g., K⁺), leaving the phenoxide anion more available for reaction, thereby accelerating the rate of this Sₙ2 reaction.

Experimental Protocol

The following protocol is a self-validating system adapted from established literature procedures.[11][16]

-

Reagent Preparation: To a round-bottom flask, add 4-hydroxy-3-methoxyacetophenone (1 equivalent), potassium carbonate (K₂CO₃, 1.5 equivalents), and N,N-dimethylformamide (DMF) to create a stirrable mixture.

-

Addition of Alkylating Agent: Add benzyl bromide (1.1 equivalents) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 40 °C and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice water.

-

Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-